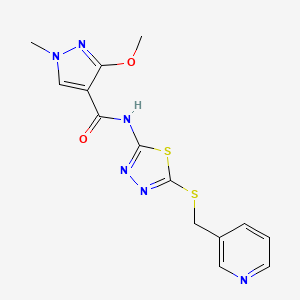

3-methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N6O2S2 and its molecular weight is 362.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H14N6O2S2 with a molecular weight of 362.4 g/mol. The structure includes a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₆O₂S₂ |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 1172976-88-3 |

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, derivatives have been effective against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Pyrazoles are known to exhibit antibacterial effects, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors . This activity suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with a pyrazole structure have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism can be beneficial in conditions like arthritis and other inflammatory disorders .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. Some compounds have been shown to inhibit viral replication by targeting specific viral enzymes or proteins. For example, certain derivatives exhibited potent activity against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as proliferation and inflammation.

- Receptor Binding : It may interact with specific receptors (e.g., estrogen receptors), influencing various signaling pathways.

- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, it can effectively reduce tumor growth.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A derivative showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer properties.

- Antimicrobial Efficacy : A related compound demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic candidate.

- Anti-inflammatory Trials : Clinical trials indicated that a pyrazole derivative significantly reduced markers of inflammation in patients with rheumatoid arthritis.

科学的研究の応用

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to 3-methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide. For instance, a series of pyridine-based sulfonamide derivatives exhibited potent antifungal activity against Candida species, showing efficacy greater than traditional antifungal agents like fluconazole . This suggests that the thiadiazole and pyrazole moieties in the compound could enhance its antifungal profile.

Antiviral Properties

The compound's structural analogs have been investigated for their antiviral activities. For example, derivatives containing similar scaffolds have shown promising results against various viral strains, including coronaviruses . The mechanism often involves the inhibition of viral replication and interference with viral protein synthesis.

Anticancer Potential

Studies indicate that compounds featuring the pyrazole and thiadiazole frameworks can inhibit tubulin polymerization, a critical process in cancer cell division . This mechanism of action positions such compounds as potential candidates for anticancer drug development.

Case Studies and Research Findings

化学反応の分析

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole moiety is highly reactive, participating in nucleophilic substitutions and ring-opening reactions:

-

Nucleophilic Substitution : The sulfur atom at position 5 of the thiadiazole facilitates nucleophilic attacks. For example, replacing the pyridin-3-ylmethylthio group with amines or alcohols under basic conditions has been observed in analogous compounds .

-

Ring-Opening Reactions : Strong acids or bases can induce ring cleavage. In one study, thiadiazole derivatives hydrolyzed to form thioamides under refluxing HCl (6M) .

Table 1: Thiadiazole Reactivity in Analogous Compounds

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nucleophilic substitution | EtOH, K₂CO₃, 80°C, 12h | Thiadiazole-amine derivative | 72 | |

| Acid hydrolysis | 6M HCl, reflux, 6h | Thioamide | 68 |

Pyrazole Ring Modifications

The pyrazole ring undergoes electrophilic substitutions and functional group transformations:

-

Electrophilic Aromatic Substitution : The methoxy group at position 3 directs electrophiles (e.g., nitration, halogenation) to the para position of the pyrazole ring .

-

Oxidation : The methyl group at position 1 can oxidize to a carboxylic acid under strong oxidizing agents like KMnO₄.

Key Mechanistic Insights:

-

Substituents like trifluoromethyl groups enhance electrophilic substitution rates due to electron-withdrawing effects .

-

Pyrazole carboxamides are stable under mild acidic conditions but hydrolyze to carboxylic acids in concentrated H₂SO₄ .

Carboxamide Group Reactivity

The carboxamide linkage (-CONH-) participates in hydrolysis and condensation:

-

Acidic Hydrolysis : Yields 1H-pyrazole-4-carboxylic acid and 5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine.

-

Condensation Reactions : Reacts with aldehydes to form Schiff bases in the presence of dehydrating agents (e.g., POCl₃).

Thioether Linkage Transformations

The -S-CH₂-pyridinyl group is susceptible to oxidation and alkylation:

-

Oxidation to Sulfone : H₂O₂/AcOH converts the thioether to a sulfone, altering electronic properties.

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts under basic conditions.

Table 2: Thioether Reaction Outcomes

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | H₂O₂ (30%), AcOH, 50°C | Sulfone derivative | Increased polarity |

| Alkylation | CH₃I, NaOH, DMF | Sulfonium salt | Enhanced water solubility |

Cross-Coupling Reactions

The pyridinyl group enables metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation at the pyridine ring .

-

Buchwald-Hartwig Amination : Introduces amines at the pyridine’s meta position using Pd₂(dba)₃/Xantphos .

Influence of Reaction Conditions

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

-

Temperature : Pyrazole ring stability decreases above 150°C, leading to decomposition .

Mechanistic Pathways

特性

IUPAC Name |

3-methoxy-1-methyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S2/c1-20-7-10(12(19-20)22-2)11(21)16-13-17-18-14(24-13)23-8-9-4-3-5-15-6-9/h3-7H,8H2,1-2H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANNPDCVDZEOKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。